molecular formula C16H21N3O5S B2997120 N1-allyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-00-0

N1-allyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2997120
CAS RN: 872881-00-0
M. Wt: 367.42
InChI Key: TUIKFCGHAGMUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound that has been the focus of scientific research due to its potential applications in the medical field. This compound is a member of the oxalamide family and has been found to exhibit unique biochemical and physiological effects that could have significant implications in the treatment of various diseases.

Scientific Research Applications

Oxidative Cross-Coupling for Constructing Allylic Sulfones

An oxidant-free dehydrogenative sulfonylation method has been developed for constructing allylic sulfones from α-methyl-styrene derivatives. This process uses eosin Y as a photosensitizer along with a cobaloxime catalyst, showcasing a low-cost metal catalyst and atom economy. This strategy represents a significant advancement in synthetic chemistry, providing an efficient route for the construction of allylic sulfones, which are valuable intermediates in organic synthesis (Guoting Zhang et al., 2016).

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method involves the classical Meinwald rearrangement and introduces a new rearrangement sequence, providing a high-yielding and operationally simple methodology for synthesizing anthranilic acid derivatives and oxalamides. This approach could be applicable to the synthesis of compounds similar to N1-allyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (V. Mamedov et al., 2016).

Chain Transfer Activity in Free Radical Polymerizations

Research on the chain transfer activity of various olefins with homolytic leaving groups in the allylic position has shown their effectiveness as chain transfer agents in free radical polymerizations. This study highlighted the utility of allylic compounds, including sulfones, in polymer chemistry, which might be relevant to understanding the reactivity and applications of N1-allyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide derivatives (G. Meijs et al., 1990).

Diastereoselective Addition of Allylic Bromides

The diastereoselective addition of 2-phenylsulfonyl-substituted allylic bromides to aldehydes in the presence of zinc or chromium (II) chloride has been studied, yielding syn-hydroxy sulfones in high yields. This research demonstrates the importance of sulfonyl groups in directing diastereoselective reactions, a principle that could extend to the synthesis and application of N1-allyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (P. Auvray et al., 1986).

properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-2-9-17-15(20)16(21)18-12-14-19(10-6-11-24-14)25(22,23)13-7-4-3-5-8-13/h2-5,7-8,14H,1,6,9-12H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIKFCGHAGMUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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